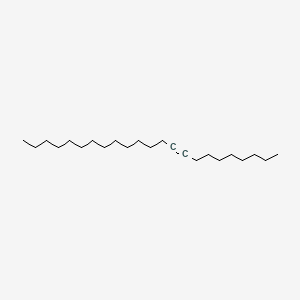

9-Tricosyne

CAS No.: 39487-08-6

Cat. No.: VC3923569

Molecular Formula: C23H44

Molecular Weight: 320.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39487-08-6 |

|---|---|

| Molecular Formula | C23H44 |

| Molecular Weight | 320.6 g/mol |

| IUPAC Name | tricos-9-yne |

| Standard InChI | InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-17,19,21-23H2,1-2H3 |

| Standard InChI Key | LFCOTQSSVSUPCL-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCC#CCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCC#CCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

9-Tricosene exists in two stereoisomeric forms: (Z)-9-Tricosene (cis isomer) and (E)-9-Tricosene (trans isomer). The (Z) configuration is biologically active and serves as the sex pheromone of the housefly (Musca domestica) . Its structure features a 23-carbon chain with a double bond at the 9th position (Figure 1).

Table 1: Key Identifiers of 9-Tricosene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (9Z)-Tricos-9-ene | |

| CAS Number | 27519-02-4 | |

| Molecular Formula | ||

| Molecular Weight | 322.61 g/mol | |

| SMILES Notation | CCCCCCCCCCCCC/C=C\CCCCCCCC |

Spectral and Chromatographic Data

Gas chromatography–mass spectrometry (GC-MS) analyses confirm the presence of (Z)-9-Tricosene in biological extracts, such as those from the spider Pholcus beijingensis . The compound’s retention index and mass fragmentation patterns align with synthetic standards, enabling precise identification in ecological studies .

Physical and Chemical Properties

Thermodynamic Parameters

9-Tricosene is a colorless liquid at room temperature with distinct physicochemical properties that influence its applications:

Table 2: Physical Properties of 9-Tricosene

| Property | Value | Source |

|---|---|---|

| Melting Point | 0°C | |

| Boiling Point | 300°C at 760 mmHg | |

| Density | 0.806 g/mL at 25°C | |

| Vapor Pressure | Pa at 27°C | |

| Refractive Index |

Solubility and Stability

The compound is miscible with nonpolar solvents like hexane but immiscible with polar solvents such as ethanol . It exhibits remarkable stability under ambient conditions, with no decomposition observed at temperatures up to 50°C for one year .

Synthesis and Scalable Production

Industrial Synthesis Routes

A practical synthesis of (Z)-9-Tricosene involves three steps starting from erucic acid (Figure 2):

-

Reduction: Erucic acid () is reduced to (Z)-13-docosenol using lithium aluminium hydride.

-

Tosylation: The alcohol is converted to its tosylate ester for improved leaving-group capacity.

-

Kumada Coupling: Reaction with methylmagnesium bromide in the presence of a copper catalyst yields (Z)-9-Tricosene .

Table 3: Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reduction | LiAlH, THF, 0°C | 95% |

| Tosylation | TsCl, Pyridine, 25°C | 89% |

| Cross-Coupling | CuBr, Mg, CHMgBr | 92% |

Biological Significance and Pheromone Activity

Role in Insect Communication

(Z)-9-Tricosene is the primary component of the housefly sex pheromone, secreted by females to attract males . In the spider Pholcus beijingensis, males produce this compound as an aphrodisiac, increasing female receptivity during courtship . Electroantennography (EAG) assays demonstrate that female spiders exhibit heightened neural responses to (Z)-9-Tricosene, confirming its role as a behavioral modulator .

Ecological Interactions

Applications in Pest Control

Advantages Over Conventional Pesticides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume